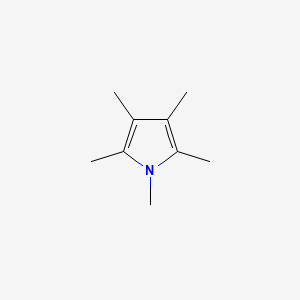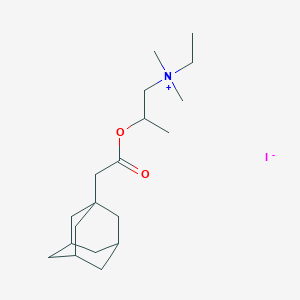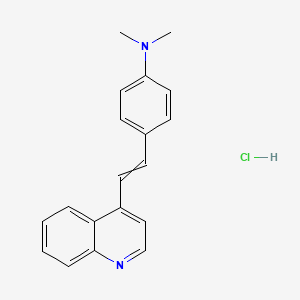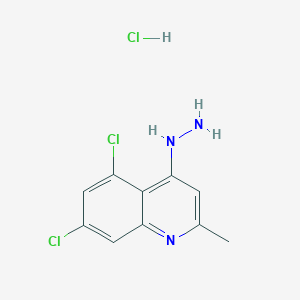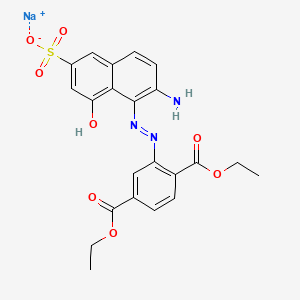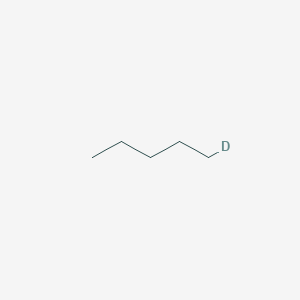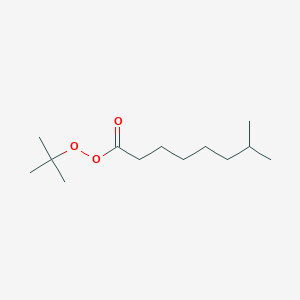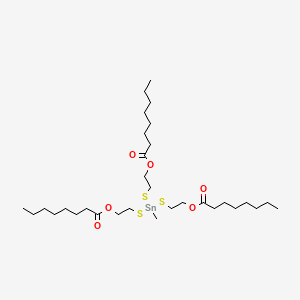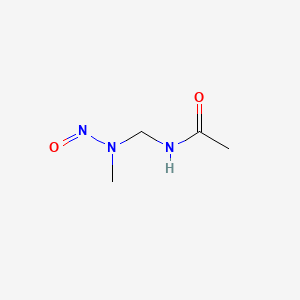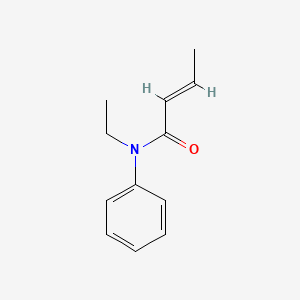
N-Ethylcrotonanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylcrotonanilide is an organic compound with the molecular formula C12H15NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group attached to a crotonanilide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethylcrotonanilide can be synthesized through several methods. One common synthetic route involves the reaction of crotonic acid with aniline in the presence of an acid catalyst, followed by the addition of ethyl iodide. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethylcrotonanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-Ethylcrotonanilide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-Ethylcrotonanilide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-Ethylcrotonanilide can be compared with other similar compounds, such as:
N-Methylcrotonanilide: Similar structure but with a methyl group instead of an ethyl group.
N-Propylcrotonanilide: Similar structure but with a propyl group instead of an ethyl group.
N-Butylcrotonanilide: Similar structure but with a butyl group instead of an ethyl group.
These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications. This compound is unique due to its specific structure and the resulting properties that make it suitable for various applications.
Propriétés
Numéro CAS |
53188-82-2 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(E)-N-ethyl-N-phenylbut-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-3-8-12(14)13(4-2)11-9-6-5-7-10-11/h3,5-10H,4H2,1-2H3/b8-3+ |
Clé InChI |
XTBRQTWUCGWBRA-FPYGCLRLSA-N |
SMILES isomérique |
CCN(C1=CC=CC=C1)C(=O)/C=C/C |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



